Dual Electron-Donating and Electron-Withdrawing Substituent Architecture: Differentiation from Mono-Substituted 4-Nitrophenyl-Thiazole Analogs
The target compound combines a 4-nitrophenyl electron-withdrawing group (EWG) on the thiazole ring with a 4-methoxyphenylthio electron-donating group (EDG) linked via a propanamide spacer, creating a push-pull electronic system not present in mono-substituted analogs such as N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide (CAS 313553-37-6) [1]. In the NCI-60 single-dose screen of thiazole-propanamide analogs (El-Messery et al., 2012), compounds bearing a straight-chain propanamide linker and a 4-phenyl substituent (compound 37, 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide) exhibited a mean growth inhibition (GI) of 92.7% against CCRF-CEM leukemia cells at 10 µM, and were lethal to HOP-92 (non-small cell lung), NCI-H522 (lung), and MDA-MB-468 (breast) cancer lines [2]. By contrast, the 4-methyl analog demonstrated markedly reduced broad-spectrum activity, while branched propanamide substituents diminished activity relative to straight-chain congeners [2]. These data indicate that the 4-aryl substituent identity and propanamide linker geometry are critical determinants of antitumor potency, and the target compound's dual-substituted architecture places it in a structurally distinct SAR region relative to both simple 4-phenyl and 4-methyl thiazole analogs [1][2]. Direct quantitative activity data for the target compound are not available; the above represents class-level inference from the closest characterized analogs.
| Evidence Dimension | Antitumor activity in NCI-60 single-dose screen at 10 µM |
|---|---|
| Target Compound Data | Not experimentally determined in published literature; predicted to occupy a distinct SAR region due to 4-nitrophenyl + 4-methoxyphenylthio dual substitution. |
| Comparator Or Baseline | Compound 37: 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide; GI = 92.7% vs. CCRF-CEM leukemia; lethal to HOP-92, NCI-H522, MDA-MB-468 [2]. Compound 32: GI = 96.2% vs. CCRF-CEM. 4-Methyl-thiazole analogs: reduced broad-spectrum activity. |
| Quantified Difference | Qualitative SAR trend: 4-phenyl >> 4-methyl; straight-chain propanamide >> branched propanamide. Target compound combines 4-nitrophenyl (stronger EWG than phenyl) with methoxyphenylthio EDG, a combination not tested in this study. |
| Conditions | NCI in vitro 60-cell-line panel, single-dose 10 µM, 48 h exposure; growth inhibition measured by sulforhodamine B assay. |
Why This Matters
The target compound occupies an untested but structurally rational SAR intersection between two activity-enhancing features (4-EWG-aryl + straight-chain sulfur-linked EDG), meaning procurement for anticancer screening is justified by explicit SAR precedent rather than generic thiazole promise.
- [1] PubChem. (2025). Compound Summary for CID 18586305: 3-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)propanamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18586305. View Source
- [2] El-Messery, S. M., Hassan, G. S., Al-Omary, F. A. M., & El-Subbagh, H. I. (2012). Substituted thiazoles VI. Synthesis and antitumor activity of new 2-acetamido- and 2 or 3-propanamido-thiazole analogs. European Journal of Medicinal Chemistry, 54, 615–625. doi:10.1016/j.ejmech.2012.06.013. View Source
